N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide
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Overview
Description
N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide, also known as BHBY, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHBY is a derivative of but-2-ynamide, and its synthesis method involves the reaction of 3-hydroxyoxolane with benzylamine and propargyl bromide.
Mechanism Of Action
The mechanism of action of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and viral replication. N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are overexpressed in cancer cells. N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1 virus.
Biochemical And Physiological Effects
N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide has been shown to have biochemical and physiological effects on cancer cells and viral replication. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of HDACs. N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide has also been shown to inhibit the replication of HIV-1 virus by inhibiting the activity of reverse transcriptase.
Advantages And Limitations For Lab Experiments
One advantage of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide is its potential as a fluorescent probe for detecting metal ions. This property could be useful in lab experiments that involve the detection of metal ions in biological samples. Additionally, N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide has been shown to have anticancer and antiviral properties, which could be useful in lab experiments that involve the study of cancer cells and viral replication.
One limitation of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide is its low yield in the synthesis process. This could make it difficult to obtain large quantities of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide for lab experiments. Additionally, the mechanism of action of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide is not fully understood, which could make it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for the study of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide. One direction is the exploration of its potential as a therapeutic agent for cancer and viral infections. N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide could be further studied for its ability to induce apoptosis in cancer cells and inhibit the replication of viruses. Another direction is the development of new synthetic methods for N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide that could increase its yield and make it more accessible for lab experiments. Finally, N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide could be further studied for its potential as a fluorescent probe for detecting metal ions in biological samples.
Synthesis Methods
The synthesis of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide involves the reaction of 3-hydroxyoxolane with benzylamine and propargyl bromide. The reaction is catalyzed by copper(I) iodide and N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane. The resulting product is purified by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexanes as the eluent. The yield of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide is around 60%.
Scientific Research Applications
N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide has also been studied for its antiviral properties, as it has been shown to inhibit the replication of HIV-1 virus in vitro. Additionally, N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide has been studied for its potential as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-6-15(18)17(11-14-7-4-3-5-8-14)12-16(19)9-10-20-13-16/h3-5,7-8,19H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLCVGOBJJLKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC=CC=C1)CC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide |
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